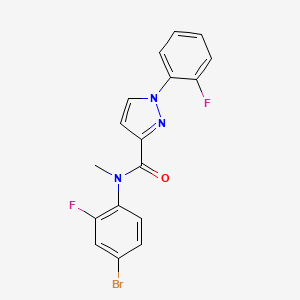![molecular formula C20H20BrN5O B7634700 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide](/img/structure/B7634700.png)
1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide, also known as BQCA, is a chemical compound that has been widely used in scientific research due to its unique properties. BQCA is a potent and selective agonist of the metabotropic glutamate receptor 4 (mGluR4), which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The activation of mGluR4 has been shown to have neuroprotective and anti-inflammatory effects, making it a promising target for the treatment of various neurological disorders.
Mécanisme D'action
1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide acts as a selective agonist of mGluR4, binding to the receptor and activating a signaling cascade that leads to the inhibition of adenylate cyclase and the activation of potassium channels. The activation of mGluR4 has been shown to have neuroprotective and anti-inflammatory effects, which may be mediated by the regulation of glutamate release and the modulation of microglial activation.
Biochemical and Physiological Effects:
The activation of mGluR4 by this compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of glutamate release, the modulation of microglial activation, and the regulation of potassium channels. These effects may contribute to the neuroprotective and anti-inflammatory effects of mGluR4 activation, making it a promising target for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mGluR4, its well-defined mechanism of action, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and expertise to handle and administer the compound.
Orientations Futures
There are several future directions for research on 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide and mGluR4, including the development of more potent and selective agonists, the optimization of dosing and administration protocols, and the exploration of the role of mGluR4 in other neurological disorders. In addition, the use of this compound in combination with other drugs or therapies may provide new avenues for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide involves several steps, including the reaction of 6-bromo-4-chloroquinazoline with 4-aminophenylpiperidine, followed by the reaction of the resulting intermediate with ethyl 4-chloro-3-oxobutanoate. The final product is obtained by hydrolyzing the ethyl ester group with sodium hydroxide. The synthesis of this compound has been optimized to improve the yield and purity of the final product, making it more suitable for scientific research.
Applications De Recherche Scientifique
1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide has been extensively used in scientific research to study the role of mGluR4 in various neurological disorders, including Parkinson's disease, epilepsy, and neuropathic pain. The activation of mGluR4 has been shown to have neuroprotective effects in animal models of Parkinson's disease, reducing the loss of dopaminergic neurons and improving motor function. In addition, the activation of mGluR4 has been shown to have anticonvulsant effects in animal models of epilepsy, reducing the frequency and severity of seizures. This compound has also been shown to have analgesic effects in animal models of neuropathic pain, reducing pain behavior and inflammation.
Propriétés
IUPAC Name |
1-[4-[(6-bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5O/c21-14-1-6-18-17(11-14)20(24-12-23-18)25-15-2-4-16(5-3-15)26-9-7-13(8-10-26)19(22)27/h1-6,11-13H,7-10H2,(H2,22,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANCTRRGTPWPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7634627.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide](/img/structure/B7634642.png)
![(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide](/img/structure/B7634643.png)
![1-[2-(dimethylamino)-2-oxoethyl]-N-(2,4,6-trimethylpyridin-3-yl)triazole-4-carboxamide](/img/structure/B7634648.png)
![N,3,6-trimethyl-N-(3,3,3-trifluoropropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7634661.png)
![1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7634669.png)
![N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7634677.png)

![4-phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)quinazolin-2-amine](/img/structure/B7634693.png)


![3-ethyl-7-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl)-1H-quinazoline-2,4-dione](/img/structure/B7634728.png)
![(2-Propan-2-ylsulfonylphenyl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B7634732.png)